N-Desmethyl Ulipristal

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

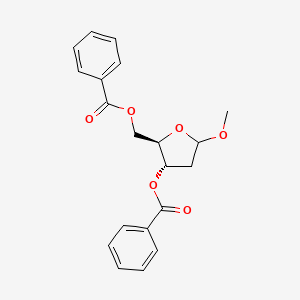

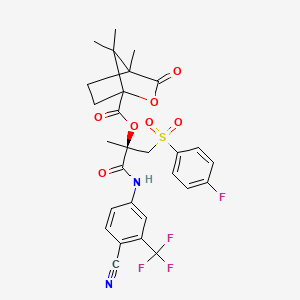

N-Desmethyl Ulipristal is a derivative of Ulipristal Acetate, a selective progesterone receptor modulator. It has been studied for its unique chemical, conformational, and biological properties, particularly in the context of its synthesis, molecular structure, and reactivity.

Synthesis Analysis

The synthesis of N-Desmethyl Ulipristal involves complex organic reactions. For instance, the total synthesis of related compounds such as N29-desmethyl-RA-VII was achieved through effective intramolecular Ullmann reactions, highlighting the intricate steps required to produce such derivatives. These synthesis routes help in understanding the structural and conformational features of N-Desmethyl Ulipristal that contribute to its properties (Boger, Yohannes, Zhou, & Patane, 1993).

作用機序

Target of Action

N-Desmethyl Ulipristal is a derivative of Ulipristal Acetate . Ulipristal Acetate is a Selective Progesterone Receptor Modulator (SPRM) . It has both antagonistic and partial agonist activity at the progesterone receptor .

Mode of Action

N-Desmethyl Ulipristal, like Ulipristal Acetate, binds to the progesterone receptor, thereby inhibiting Progesterone Receptor (PR)-mediated gene expression and interfering with progesterone activity in the reproductive system .

Biochemical Pathways

It is known that ulipristal acetate, from which n-desmethyl ulipristal is derived, functions by inhibiting or delaying ovulation . This suggests that N-Desmethyl Ulipristal may also affect the hormonal regulation of the menstrual cycle.

Pharmacokinetics

Ulipristal Acetate, the parent compound of N-Desmethyl Ulipristal, has good oral bioavailability and a half-life allowing one single oral administration per day for the management of fibroids . With the exception of drugs modulating CYP3A4 activity, risks of drug-drug interactions with Ulipristal Acetate are unlikely .

Result of Action

Ulipristal acetate is used both as an emergency contraceptive pill, effective up to 120 hours after unprotected intercourse, and for the preoperative treatment of moderate to severe symptoms associated with uterine fibroids in adult women . As an emergency contraceptive, it acts by inhibiting or delaying ovulation, offering an effective option for preventing unintended pregnancies . In the context of uterine fibroids, Ulipristal Acetate helps alleviate symptoms and reduce bleeding, providing relief before surgical intervention .

Safety and Hazards

According to the safety data sheet, N-Desmethyl Ulipristal Acetate is classified as Acute Toxicity, Oral (Category 4) and Reproductive Toxicity (Category 2). It is harmful if swallowed and is suspected of damaging fertility or the unborn child .

特性

IUPAC Name |

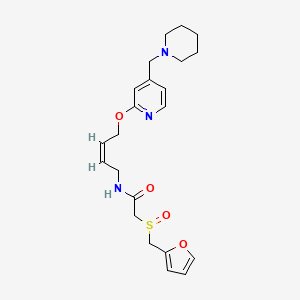

(8S,11R,13S,14S,17R)-17-acetyl-17-hydroxy-13-methyl-11-[4-(methylamino)phenyl]-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-3-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H33NO3/c1-16(29)27(31)13-12-24-22-10-6-18-14-20(30)9-11-21(18)25(22)23(15-26(24,27)2)17-4-7-19(28-3)8-5-17/h4-5,7-8,14,22-24,28,31H,6,9-13,15H2,1-3H3/t22-,23+,24-,26-,27-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YRFSIKXKDZSLPG-YEEPMTPTSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1(CCC2C1(CC(C3=C4CCC(=O)C=C4CCC23)C5=CC=C(C=C5)NC)C)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)[C@]1(CC[C@@H]2[C@@]1(C[C@@H](C3=C4CCC(=O)C=C4CC[C@@H]23)C5=CC=C(C=C5)NC)C)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H33NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

419.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5,6-Dimethoxy-2-[(piperidin-4-yl)methylidene]-2,3-dihydro-1H-inden-1-one](/img/structure/B1141182.png)

![Benzyl N-[2-[4-[(4-fluorophenyl)methylcarbamoyl]-5-hydroxy-6-oxo-1-(trideuteriomethyl)pyrimidin-2-yl]propan-2-yl]carbamate](/img/structure/B1141187.png)

![Methyl 5-hydroxy-6-oxo-2-[2-(phenylmethoxycarbonylamino)propan-2-yl]-1-(trideuteriomethyl)pyrimidine-4-carboxylate](/img/structure/B1141188.png)

![5-Hydroxy-2-[1-methyl-1-[[benzylcarbamoyl]amino]ethyl]-6-methoxypyrimidine-4-carboxylic Acid Methyl Ester-d3](/img/structure/B1141189.png)